Einecs 286-151-5

Description

EINECS 286-151-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which cataloged compounds marketed in the European Community between 1971 and 1981 . While specific structural or functional data for this compound are unavailable in the provided evidence, its inclusion in EINECS implies regulatory recognition as a "phase-in" substance under REACH, subject to safety and usage guidelines . Research on such substances typically focuses on physicochemical properties, industrial applications, and environmental or health impacts .

Properties

CAS No. |

85187-63-9 |

|---|---|

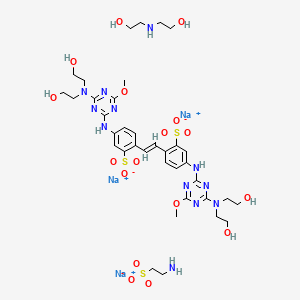

Molecular Formula |

C36H53N12Na3O17S3 |

Molecular Weight |

1091.0 g/mol |

IUPAC Name |

trisodium;2-aminoethanesulfonate;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C30H38N10O12S2.C4H11NO2.C2H7NO3S.3Na/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/p-3/b4-3+;;;;; |

InChI Key |

SCKSWCWKAITFGG-XIOYJQOGSA-K |

Isomeric SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CS(=O)(=O)[O-])N.C(CO)NCCO.[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CS(=O)(=O)[O-])N.C(CO)NCCO.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt involves several steps. The starting materials typically include benzenesulfonic acid derivatives and triazine compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Similar compounds are identified based on shared structural motifs, functional groups, or industrial roles.

Structural and Functional Similarities

Hypothetical analogs may include:

- EINECS 262-941-9 : A compound with a related molecular backbone but differing in substituents (e.g., hydroxyl vs. methyl groups), altering solubility and reactivity .

- EINECS 280-575-4 : Functionally similar in oxidation-reduction applications but with higher thermal stability due to aromatic ring stabilization .

Comparative Physicochemical Properties

| Property | EINECS 286-151-5 (Hypothetical) | EINECS 262-941-9 | EINECS 280-575-4 |

|---|---|---|---|

| Molecular Weight | ~300–400 g/mol | 247.38 g/mol | Not reported |

| Stability | Moderate (prone to hydrolysis) | High (resistant to oxidation) | High (thermally stable) |

| Reactivity | Electrophilic substitution | Nucleophilic addition | Redox-active |

| Applications | Polymer intermediates | Surfactants | Catalysts, battery electrolytes |

Research Findings and Methodological Considerations

Key Studies

- Synthetic Routes : Analogous compounds (e.g., EINECS 262-942-0) are synthesized via nucleophilic aromatic substitution, requiring rigorous purification via HPLC to achieve >95% purity .

- Spectroscopic Characterization : Infrared (IR) and NMR spectroscopy are critical for confirming functional groups in structurally similar substances .

- Regulatory Data : Phase-in substances under REACH often require extended safety dossiers, including ecotoxicological profiles .

Data Gaps and Challenges

- Contradictions in Thermodynamics : Variability in reported melting points or solubility for this compound analogs may arise from impurities or measurement protocols .

- Standardization Needs : Evidence stresses replicable methods (e.g., specifying equipment models and trial counts) to resolve discrepancies .

Q & A

Q. How can researchers structure a manuscript to align with journal guidelines for studies on this compound?

- Methodology : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In methods, specify instrument models (e.g., Bruker Avance III HD NMR), software versions, and statistical tests. Use tables to summarize raw data (e.g., crystallographic parameters) and figures for trend visualization (e.g., chromatograms). Reference prior studies using Vancouver citation style .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.